4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide
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Overview
Description
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a chloro-substituted aniline, and an oxolan-2-ylmethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The initial step involves the nitration of a benzene derivative, followed by reduction to form an aniline compound.
Sulfonylation: The aniline derivative undergoes sulfonylation with benzenesulfonyl chloride to introduce the benzenesulfonyl group.
Substitution Reaction: The chloro-substituted aniline is then reacted with oxolan-2-ylmethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aniline moiety may also play a role in binding to biological receptors, modulating their function. The oxolan-2-ylmethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
Mosapride: A benzamide derivative with similar structural features, used as a prokinetic agent.
Cisapride: Another benzamide derivative with gastrointestinal motility-enhancing properties.
Metoclopramide: A benzamide compound used as an antiemetic and prokinetic agent.
Uniqueness
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4S/c1-19-9-14-22(27)16-25(19)29(34(31,32)24-7-3-2-4-8-24)18-20-10-12-21(13-11-20)26(30)28-17-23-6-5-15-33-23/h2-4,7-14,16,23H,5-6,15,17-18H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAMYVRJJLPKCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NCC3CCCO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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